molecular formula C11H10BrF3O2 B8128788 2-Bromo-1-cyclopropylmethoxy-4-trifluoromethoxy-benzene

2-Bromo-1-cyclopropylmethoxy-4-trifluoromethoxy-benzene

Cat. No.: B8128788
M. Wt: 311.09 g/mol
InChI Key: CNKCNBFSJFQFLZ-UHFFFAOYSA-N
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Description

2-Bromo-1-cyclopropylmethoxy-4-trifluoromethoxy-benzene is an organic compound with the molecular formula C11H10BrF3O2 It is characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-cyclopropylmethoxy-4-trifluoromethoxy-benzene typically involves multiple steps. One common method is the bromination of a precursor compound, followed by the introduction of the cyclopropylmethoxy and trifluoromethoxy groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.

For example, the bromination step can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a Lewis acid. The introduction of the cyclopropylmethoxy group can be achieved through a nucleophilic substitution reaction using cyclopropylmethanol and a suitable base. The trifluoromethoxy group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-cyclopropylmethoxy-4-trifluoromethoxy-benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Such as palladium or nickel catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-1-cyclopropylmethoxy-4-trifluoromethoxy-benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its unique chemical properties.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-cyclopropylmethoxy-4-trifluoromethoxy-benzene involves its interaction with molecular targets and pathways. The bromine atom and the trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific targets. The cyclopropylmethoxy group can also affect the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(trifluoromethoxy)benzene: Similar in structure but lacks the cyclopropylmethoxy group.

    4-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of a trifluoromethoxy group.

    1-Bromo-3-(trifluoromethoxy)benzene: Similar but with the trifluoromethoxy group in a different position on the benzene ring.

Uniqueness

2-Bromo-1-cyclopropylmethoxy-4-trifluoromethoxy-benzene is unique due to the presence of both the cyclopropylmethoxy and trifluoromethoxy groups, which can impart distinct chemical and physical properties

Properties

IUPAC Name

2-bromo-1-(cyclopropylmethoxy)-4-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF3O2/c12-9-5-8(17-11(13,14)15)3-4-10(9)16-6-7-1-2-7/h3-5,7H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKCNBFSJFQFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)OC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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